2,7-Diazaspiro[4.4]nonane dihydrochloride structural analysis
2,7-Diazaspiro[4.4]nonane dihydrochloride structural analysis
An In-depth Technical Guide to the Structural Analysis of 2,7-Diazaspiro[4.4]nonane Dihydrochloride
Abstract
2,7-Diazaspiro[4.4]nonane serves as a conformationally restricted diamine scaffold, a structural motif of significant interest in medicinal chemistry and materials science for the design of ligands, catalysts, and functional polymers. Its rigid spirocyclic core offers a precise three-dimensional arrangement of its two nitrogen atoms, a feature critical for targeted molecular interactions. This guide provides a comprehensive technical overview of the essential analytical methodologies required to fully characterize the structure of its dihydrochloride salt. We will delve into the rationale behind the application of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data but the scientific causality that links experimental output to molecular structure.
Introduction: The Significance of the Spirocyclic Scaffold
The 2,7-diazaspiro[4.4]nonane framework consists of two pyrrolidine rings fused at a central quaternary carbon atom. This spiro-fusion is not merely a synthetic curiosity; it imparts significant conformational rigidity compared to analogous linear or simple cyclic diamines.[1] In drug development, such rigidity is invaluable for reducing the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1] The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a wide range of applications and analytical techniques. A thorough structural elucidation is the foundational step for any rational design endeavor based on this scaffold.
Synthesis and Preparation of the Analyte
A robust structural analysis begins with a pure, well-characterized sample. 2,7-Diazaspiro[4.4]nonane dihydrochloride is typically prepared via a multi-step synthesis, culminating in the deprotection of the nitrogen atoms and subsequent salt formation. Understanding this process is critical as it informs potential impurities and the final protonation state of the molecule.
Representative Synthetic Workflow
A common and scalable approach involves the catalytic hydrogenation of a dibenzyl-protected precursor. The benzyl groups are advantageous as they are stable during intermediate steps and can be cleanly removed under standard hydrogenolysis conditions.
Caption: Representative workflow for the synthesis of 2,7-diazaspiro[4.4]nonane dihydrochloride.
Protocol: Salt Formation
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Dissolution: Dissolve the crude 2,7-diazaspiro[4.4]nonane free base, obtained after catalyst filtration and solvent evaporation, in a minimal amount of a suitable solvent such as methanol or isopropanol.
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Protonation: Slowly add two molar equivalents of concentrated hydrochloric acid or a solution of HCl in diethyl ether/isopropanol to the stirred solution. The use of two equivalents is crucial to ensure the protonation of both secondary amine centers.
-
Precipitation: The dihydrochloride salt, being significantly less soluble in the organic solvent than its free base counterpart, will precipitate out of the solution. The solution may be cooled to enhance precipitation.
-
Isolation & Purification: Collect the white crystalline solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities. The product can be further purified by recrystallization, a process that is also the first step toward generating single crystals for X-ray analysis.
X-Ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and the conformation of its ring systems.[2] For a conformationally restricted molecule like 2,7-diazaspiro[4.4]nonane dihydrochloride, this technique provides the ultimate validation of its structural integrity and stereochemistry.
Experimental Protocol: Single-Crystal Growth and Data Acquisition
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Crystal Growth (Self-Validation): The ability to grow well-ordered single crystals is itself a validation of sample purity. A common method is slow evaporation or vapor diffusion.
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Prepare a saturated solution of the dihydrochloride salt in a solvent like ethanol or methanol.
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Place this solution in a small vial, which is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" such as diethyl ether.
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Over several days, the anti-solvent vapor slowly diffuses into the vial, reducing the solubility of the salt and promoting the slow growth of high-quality crystals.[3]
-
-
Crystal Mounting and Screening: A suitable single crystal (typically <0.5 mm) is selected, mounted on a goniometer head, and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.[4]
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Data Collection: The crystal is placed in an intense, monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern—the angles and intensities of the scattered X-rays—is recorded by a detector.[2]
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Structure Solution and Refinement: The collected diffraction data is processed to generate an electron density map of the unit cell. From this map, the positions of the atoms are determined and refined to yield the final molecular structure.[5]
Anticipated Structural Features
While the specific crystal structure of the parent 2,7-diazaspiro[4.4]nonane dihydrochloride is not widely published, data from closely related derivatives provide a clear picture of the expected geometry.[6][7]
Caption: 2D representation of the 2,7-diazaspiro[4.4]nonane dihydrochloride cation.
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Ring Conformation: Both five-membered pyrrolidinium rings are expected to adopt an envelope conformation .[6][7] In this arrangement, four of the five atoms in each ring are roughly coplanar, while the fifth atom (either a carbon or nitrogen) is out of the plane, like the flap of an envelope.
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Spiro Center: The central C5 carbon will exhibit tetrahedral geometry, with the two rings oriented roughly perpendicular to each other. The dihedral angle between the mean planes of the two rings is a key descriptor of the overall molecular shape.[7]
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Hydrogen Bonding: The protonated secondary amine groups (N-H₂⁺) are excellent hydrogen bond donors. In the solid state, a network of N-H···Cl⁻ hydrogen bonds is expected, linking the organic cations and chloride anions into a stable, three-dimensional crystal lattice.[8]
| Parameter | Expected Value | Rationale / Significance |
| C-N Bond Length | ~1.48 - 1.51 Å | Typical for a C-N single bond in a saturated heterocycle. |
| C-C Bond Length | ~1.52 - 1.54 Å | Standard sp³-sp³ carbon single bond length. |
| Ring Conformation | Envelope | A common, low-energy conformation for substituted pyrrolidines.[6] |
| N-H···Cl⁻ Distance | ~3.0 - 3.3 Å | Indicative of strong hydrogen bonding, stabilizing the crystal structure. |
Table 1: Representative crystallographic parameters expected for 2,7-diazaspiro[4.4]nonane dihydrochloride, based on published data for analogous structures.[6][7]
Spectroscopic Characterization
While crystallography provides a static picture of the solid state, spectroscopic methods offer crucial information about the molecule's structure and connectivity, both in solid and solution phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).[9]
Protocol: NMR Sample Preparation and Analysis
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Sample Preparation: Accurately weigh approximately 5-10 mg of the dihydrochloride salt and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). D₂O is often preferred for amine salts due to its ability to exchange with the N-H protons.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. The N-H protons will likely appear as a broad signal or be exchanged with the D₂O solvent and disappear, which is a diagnostic feature.[10]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the molecule's symmetry, fewer than the 7 expected carbon signals will appear. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ (none in this case) groups.
-
2D NMR (Optional but Recommended): To definitively assign all signals, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for mapping proton-proton and proton-carbon connectivities.
| Atom Type (¹H NMR) | Predicted δ (ppm) | Multiplicity | Rationale |
| NH ₂⁺ | 7.0 - 9.0 (in non-exchanging solvent) | Broad Singlet | Acidic protons on nitrogen; broad due to quadrupole effects and exchange. |
| CH ₂ adjacent to N⁺ | 3.2 - 3.6 | Multiplet | Deshielded by the adjacent electron-withdrawing ammonium group. |
| CH ₂ β to N⁺ | 2.0 - 2.4 | Multiplet | Less deshielded, typical aliphatic region. |
| Atom Type (¹³C NMR) | Predicted δ (ppm) | Rationale |
| Spiro C (C5) | 65 - 75 | Quaternary carbon, significantly deshielded by two adjacent nitrogen atoms. |
| C H₂ adjacent to N⁺ | 45 - 55 | Deshielded by the adjacent electron-withdrawing ammonium group. |
| C H₂ β to N⁺ | 25 - 35 | Less deshielded, typical aliphatic sp³ carbon region. |
Table 2: Predicted ¹H and ¹³C NMR chemical shifts for 2,7-diazaspiro[4.4]nonane dihydrochloride. Note the expected chemical equivalence due to molecular symmetry.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.[10] For this molecule, it is particularly useful for confirming the protonation state of the amine groups, a key feature of the dihydrochloride salt.
Protocol: IR Spectrum Acquisition (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (~1-2 mg) of the salt with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.
Key Causality: The conversion of a secondary amine (R₂NH) to its ammonium salt (R₂NH₂⁺) induces significant and diagnostic changes in the IR spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance |
| N⁺-H Stretching | 3000 - 2700 | Very Broad, Strong | This broad envelope is the hallmark of an ammonium salt and arises from the stretching of the N⁺-H bonds.[11] |
| N⁺H₂ Bending (Asymmetric) | 1620 - 1560 | Sharp to Medium | This band is characteristic of a secondary amine salt and distinguishes it from primary (two bands) or tertiary (no band) amine salts.[12][13] |
| C-H Stretching | 2980 - 2850 | Sharp, Medium | Aliphatic C-H stretches, often superimposed on the broad N⁺-H envelope.[11] |
Table 3: Characteristic Infrared absorption bands for 2,7-diazaspiro[4.4]nonane dihydrochloride.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and can offer structural clues through analysis of its fragmentation patterns. For a salt, soft ionization techniques like Electrospray Ionization (ESI) are required to observe the intact cation.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a solvent like methanol or water/acetonitrile.
-
Infusion: Infuse the solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Expected Results: The primary species observed will be the protonated free base. The chloride ions will not be observed in positive ion mode.
-
[M+H]⁺ Ion: The most abundant ion should correspond to the singly charged cation of the free base (C₇H₁₄N₂ + H⁺), with an expected m/z (mass-to-charge ratio) of 127.12 .
-
[M+2H]²⁺ Ion: It is also possible to observe the dication (C₇H₁₄N₂ + 2H⁺), which would appear at an m/z of 64.06 (128.12 / 2). The relative intensity of these ions depends on the source conditions.
-
Fragmentation: If fragmentation is induced (tandem MS), the molecule would likely undergo α-cleavage, breaking the C-C bond adjacent to a nitrogen atom, a characteristic pathway for amines.[10]
Integrated Structural Conclusion
The comprehensive analysis of 2,7-diazaspiro[4.4]nonane dihydrochloride requires the integration of multiple analytical techniques. Each method provides a unique and complementary piece of the structural puzzle.
Caption: Interrelation of analytical techniques for a complete structural elucidation.
X-ray crystallography provides the definitive, high-resolution 3D structure, confirming the spirocyclic nature and envelope conformations of the rings. NMR spectroscopy validates this structure in solution, confirming the chemical connectivity and symmetry. IR spectroscopy provides rapid confirmation of the protonated secondary amine functional groups, crucial for verifying the dihydrochloride salt form. Finally, mass spectrometry confirms the molecular weight and elemental composition of the core organic structure. Together, these methods provide an unassailable, in-depth structural characterization of 2,7-diazaspiro[4.4]nonane dihydrochloride, establishing the necessary foundation for its application in research and development.
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